Alanycarb
Overview
Description
Alanycarb is a synthetic chemical compound classified as a carbamate insecticide. It is primarily used to control a wide range of pests including aphids, lacebugs, mealybugs, whiteflies, and springtails. This compound is known for its contact and stomach action, making it effective in agricultural applications on crops such as fruits, vegetables, tobacco, cotton, and beets .
Mechanism of Action
Target of Action
Alanycarb is primarily a cholinesterase or acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for the termination of signal transduction at the neuromuscular junction by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound, like other carbamate pesticides, forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This action inhibits the function of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the muscles and glands controlled by the affected nerves . This inhibition is reversible .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the hydrolysis of acetylcholine by acetylcholinesterase . By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to an excess of acetylcholine. This can result in a variety of downstream effects, including overstimulation of muscles and glands.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this can cause overstimulation of the muscles and glands controlled by the affected nerves .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and relative volatility can affect its distribution in the environment .
Biochemical Analysis
Biochemical Properties
Alanycarb is a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates, like this compound, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible .
Cellular Effects
This compound, being a cholinesterase inhibitor, can cause a cholinergic crisis characterized by severe nausea/vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions . Increasing muscle weakness is a possibility and may result in death if respiratory muscles are involved .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This leads to the inhibition of acetylcholine esterase, suppressing the action of acetylcholine .
Temporal Effects in Laboratory Settings
It is known that carbamate poisonings, like those caused by this compound, tend to be of shorter duration because the inhibition of nervous tissue acetylcholinesterase is reversible, and carbamates are more rapidly metabolized .
Dosage Effects in Animal Models
It is known that carbamates, like this compound, can cause toxic effects at high doses .
Metabolic Pathways
It is known that carbamates, like this compound, are rapidly metabolized .
Transport and Distribution
It is known that some carbamates are translocated within plants, making them an effective systemic treatment .
Preparation Methods
The synthesis of Alanycarb involves several organic synthesis steps, including chassis reactions, condensation reactions, and substitution reactions . The specific synthetic route typically includes the following steps:
Chassis Reaction: Formation of the core structure of the compound.
Condensation Reaction: Combining smaller molecules to form a larger, more complex molecule.
Substitution Reaction: Replacing one functional group in the molecule with another to achieve the desired chemical structure.
Industrial production methods for this compound involve optimizing these reactions to achieve high yield and purity. The reactions are carried out under controlled conditions to ensure the stability and effectiveness of the final product.
Chemical Reactions Analysis
Alanycarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, resulting in the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alanycarb has several scientific research applications, including:
Chemistry: Used as a model compound in studying carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit acetylcholinesterase, which is relevant in treating conditions like Alzheimer’s disease.
Industry: Utilized in agricultural practices to control pest populations and improve crop yields.
Comparison with Similar Compounds
Alanycarb is similar to other carbamate insecticides such as carbaryl and aldicarb. it has unique properties that distinguish it from these compounds:
Carbaryl: Introduced in 1956, carbaryl has a broad control spectrum and relatively low mammalian toxicity. It is widely used in lawn and garden settings.
Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests, aldicarb is used in agricultural settings but requires careful handling due to its toxicity.
This compound’s uniqueness lies in its specific chemical structure and its effectiveness in controlling a broad range of pests with moderate mammalian toxicity .
Properties
CAS No. |
83130-01-2 |
---|---|
Molecular Formula |
C17H25N3O4S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 3-[benzyl-[methyl-[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate |
InChI |
InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14+ |
InChI Key |
GMAUQNJOSOMMHI-NBVRZTHBSA-N |
Isomeric SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(\C)/SC |
SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |
melting_point |
47.0 °C |
83130-01-2 | |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
solubility |
5.01e-05 M |
Synonyms |
(Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; Alanicarb; OK 135; Orion; Orion; (3Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; (9Z)-6 |
vapor_pressure |
3.50e-08 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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